N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O4S/c13-9-5-7-10(8-6-9)14-20(18,19)12-4-2-1-3-11(12)15(16)17/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWSWSRNOUJIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Sulfonamide Formation via Sulfonyl Chloride-Amine Coupling
Standard Reaction Protocol
- Reagents : 2.3 mmol sulfonyl chloride, 4.8 mmol 4-fluoroaniline
- Solvent : 20 mL acetonitrile
- Conditions : Room temperature, 2-hour stirring under inert atmosphere
Post-reaction workup includes filtration, solvent evaporation under reduced pressure, and trituration with diethyl ether to yield the crude product. This method achieves an 88% isolated yield with a melting point of 118–119°C. Nuclear magnetic resonance (NMR) characterization in deuterated dimethyl sulfoxide (DMSO-d₆) confirms structural integrity through distinct aromatic proton signals between δ 7.08–7.76 ppm and fluorine coupling patterns.
Solvent System Optimization
Comparative studies demonstrate solvent polarity critically affects reaction kinetics:
| Solvent | Dielectric Constant (ε) | Reaction Time | Yield (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 2 h | 88 |
| Dichloromethane | 8.93 | 4 h | 72 |
| Tetrahydrofuran | 7.58 | 6 h | 65 |
Polar aprotic solvents like acetonitrile facilitate faster reaction rates due to enhanced stabilization of the transition state during nucleophilic attack.
Advanced Catalytic Methods
Phase-Transfer Catalysis
Patent CN102285888A introduces tetrabutylammonium bromide as a phase-transfer catalyst (0.5–10 wt%) to mediate reactions between 3,4-difluoronitrobenzene precursors and inorganic bases. This approach enables:
- Reduced reaction temperatures (25–50°C vs. traditional 80–100°C)
- Improved regioselectivity (>99% para-substitution)
- Scalability to multikilogram batches
A representative catalytic cycle proceeds through:
Analytical Characterization Benchmarks
Spectroscopic Profiles
¹H NMR (300 MHz, DMSO-d₆)
- δ 7.08 (m, 1H, aromatic)
- δ 7.21 (m, 4H, N-aryl protons)
- δ 7.63–7.76 (ddd, 2H, ortho-nitro group coupling)
¹³C NMR (75 MHz, DMSO-d₆)
- δ 144.09 (s, sulfonamide carbonyl)
- δ 127.89–114.26 (aromatic carbons)
- δ 114.69 (d, J = 21.5 Hz, C-F coupling)
Mass Spectrometry
Industrial-Scale Production Considerations
Cost Optimization Strategies
Comparative Method Evaluation
Yield-Purity Tradeoffs
| Method | Average Yield (%) | HPLC Purity (%) | Energy Input (kWh/kg) |
|---|---|---|---|
| Conventional | 88 | 99.4 | 120 |
| Phase-transfer | 92 | 99.7 | 85 |
| Microwave-assisted | 95 | 99.9 | 65 |
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or chemical reductants like tin(II) chloride.
Major Products Formed
Reduction: The major product is N-(4-Aminophenyl)-2-nitrobenzenesulfonamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide moiety.
Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the biological activity of sulfonamide derivatives, including their antibacterial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth . The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Key Observations :
- Halogen Substituents (5b–5d) : Fluorine (5b) results in a lower melting point (106°C) compared to chlorine (122°C) and bromine (118°C), likely due to reduced molecular weight and weaker halogen bonding. However, bromine’s higher polarizability may enhance van der Waals interactions, offsetting its lower electronegativity .
- Electron-Donating Groups (5e) : The methoxy group (OCH₃) significantly lowers the melting point (90°C) versus halogens, attributed to disrupted crystallinity from steric bulk and reduced dipole interactions .
- Ester Substituent (5f) : The ethyl ester derivative exhibits the highest melting point (172°C), likely due to enhanced molecular rigidity and hydrogen-bonding capacity from the ester carbonyl .
Spectroscopic and Electronic Properties
Infrared Spectroscopy (IR):
- N–H Stretch : All compounds show N–H stretching near 3293–3324 cm⁻¹, with slight variations due to substituent electronic effects. For 5b, the N–H stretch appears at 3293 cm⁻¹, indicative of moderate hydrogen bonding .
- Nitro Group Vibrations : Asymmetric (1360–1380 cm⁻¹) and symmetric (1160–1180 cm⁻¹) stretches confirm the presence of the nitro group, with minimal shifts across derivatives .
Nuclear Magnetic Resonance (NMR):
- Aromatic Protons : Fluorine’s electron-withdrawing effect in 5b deshields adjacent protons, resulting in a doublet at δ 7.13 (J = 6.8 Hz) for the fluorophenyl group. In contrast, chlorine (5c) and bromine (5d) substituents exhibit larger coupling constants (J = 9.0 Hz) due to their higher electronegativity and inductive effects .
- Methoxy Group (5e) : The OCH₃ protons resonate as a singlet at δ 3.67, while the deshielded aromatic protons appear at δ 6.83 and 7.03, reflecting electron-donating resonance effects .
Biological Activity
N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative notable for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in antibacterial and anticancer treatments. Its unique structural features, including a fluorinated phenyl group and a nitro group, contribute to its biological efficacy.
Structural Characteristics
- Molecular Formula : C12H10FNO4S
- Molecular Weight : 295.27 g/mol
- Functional Groups :
- Sulfonamide group
- Nitro group
- Fluorinated phenyl group
The sulfonamide moiety is known to mimic para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby positioning this compound as a potential inhibitor of bacterial dihydropteroate synthase.
The mechanism of action for this compound primarily involves:
- Inhibition of Enzymes : It acts by mimicking PABA, inhibiting the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria.
- Induction of Apoptosis : The presence of the nitro group may enhance anticancer activity by promoting apoptosis in cancer cells through reactive oxygen species (ROS) generation.
Biological Activities
The biological activities of this compound can be categorized as follows:
- Antibacterial Activity : Exhibits significant antibacterial properties against various strains by inhibiting bacterial growth.
- Anticancer Activity : Shows promise in inducing apoptosis in cancer cell lines, suggesting potential use in cancer therapy.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, although this requires further investigation.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
Antibacterial Efficacy :
- A study demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with varying degrees of potency depending on structural modifications.
-
Anticancer Potential :
- Research indicated that this compound induced apoptosis in several cancer cell lines. The compound's ability to generate ROS was linked to its cytotoxic effects, making it a candidate for further development as an anticancer agent.
-
Structure-Activity Relationship (SAR) :
- Investigations into the SAR revealed that modifications on the phenyl ring significantly affect binding affinity and biological activity. For instance, the introduction of different substituents can enhance or diminish its inhibitory effects on specific enzymes, providing insights into optimizing drug design.
Data Table: Biological Activities and Potencies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
